Product packaging for 4-Chloro-5-methoxyindoline(Cat. No.:)

4-Chloro-5-methoxyindoline

Cat. No.: B11911036
M. Wt: 183.63 g/mol
InChI Key: BBCSDCOEINORIJ-UHFFFAOYSA-N
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Description

Overview of Indoline (B122111) and Indole (B1671886) Heterocycles in Synthetic Organic Chemistry

Indole and indoline are fundamental heterocyclic scaffolds in organic chemistry, forming the core of countless natural products and synthetic molecules with significant biological activity. benthamscience.comresearchgate.net The indole structure consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, creating a planar, aromatic system with 10 π-electrons. mdpi.comnumberanalytics.com This electron-rich nature makes the indole ring highly susceptible to electrophilic substitution, with the C-3 position being the most common site of reaction due to the stability of the resulting cationic intermediate. bhu.ac.in The vast importance of indoles has driven the development of numerous synthetic methods, such as the well-known Fischer, Bischler, and Reissert indole syntheses, which allow for the construction of diverse indole derivatives. bhu.ac.insci-hub.se

Indoline, the 2,3-dihydro derivative of indole, possesses a saturated five-membered ring fused to the benzene ring. pageplace.de This saturation fundamentally alters its chemical properties compared to indole. The indoline structure is non-planar, and the nitrogen atom is more basic and nucleophilic, resembling an N-substituted aniline (B41778). nih.gov While indoles undergo electrophilic substitution on the pyrrole ring, the reactivity of indolines is typically centered on the nitrogen atom and electrophilic substitution on the benzene ring. nih.gov The conversion between indoles and indolines through reduction and oxidation, respectively, is a valuable synthetic strategy, allowing chemists to modulate the electronic properties and reactivity of the heterocyclic core during a multi-step synthesis. pageplace.de

The Indoline Core as a Privileged Chemical Scaffold for Diverse Molecular Architectures

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that can serve as a versatile template for designing ligands for multiple, distinct biological targets. researchgate.netmdpi.com The indoline nucleus is widely recognized as such a scaffold, appearing in a multitude of natural products and pharmaceuticals. nih.govresearchgate.net Its rigid, bicyclic structure provides a defined three-dimensional arrangement for substituents, which is crucial for specific molecular recognition at protein binding sites. aip.org This structural rigidity can lead to higher binding affinities by reducing the entropic penalty upon binding. nih.gov

The versatility of the indoline core is further enhanced by its synthetic tractability. Functional groups can be introduced at various positions on both the aromatic and saturated rings, allowing for the creation of large and diverse chemical libraries for drug discovery. nih.govnih.gov The physicochemical properties of indoline derivatives, such as water solubility and lipophilicity, can be fine-tuned through substitution, which is a key consideration in drug design. nih.gov The prevalence of the indoline moiety in drugs targeting a wide range of diseases, including cancer, bacterial infections, and hypertension, underscores its status as a privileged scaffold in modern drug discovery. mdpi.comnih.govnih.gov

Table 1: Comparison of Indole and Indoline Properties
PropertyIndoleIndoline
StructureBenzene ring fused to a pyrrole ringBenzene ring fused to a 2,3-dihydropyrrole ring
AromaticityAromatic (10 π-electrons)Benzene ring is aromatic; five-membered ring is saturated
PlanarityPlanarNon-planar
ReactivityElectrophilic substitution, primarily at C-3N-alkylation/acylation; electrophilic substitution on the benzene ring
Nitrogen BasicityWeakly basicMore basic than indole

Importance of Halogenation and Methoxy-Substitution in Indoline Synthesis and Reactivity

The strategic placement of substituents on the indoline scaffold is a powerful tool for modulating its chemical and biological properties. Halogenation and methoxy-substitution are particularly important modifications in the synthesis of functionalized indolines. chim.itmdpi.com

Halogenation , the introduction of a halogen atom (e.g., chlorine, bromine) onto the aromatic ring, significantly impacts the electronic properties of the indoline core. Halogens are electron-withdrawing through induction, which deactivates the ring towards further electrophilic substitution. However, they are also ortho-, para-directing, allowing for controlled regioselective synthesis. core.ac.uk In a medicinal chemistry context, halogens can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes. Furthermore, halogen atoms can participate in halogen bonding, a specific non-covalent interaction that can enhance the binding affinity of a drug to its target protein. mdpi.com

The combined presence of a halogen and a methoxy (B1213986) group on the indoline ring, as seen in 4-chloro-5-methoxyindoline, creates a unique electronic environment. The interplay between the electron-withdrawing chlorine and the electron-donating methoxy group dictates the reactivity and regioselectivity of subsequent chemical transformations, offering specialized pathways for the synthesis of highly functionalized molecules. uva.nlmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO B11911036 4-Chloro-5-methoxyindoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

4-chloro-5-methoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10ClNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-3,11H,4-5H2,1H3

InChI Key

BBCSDCOEINORIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NCC2)Cl

Origin of Product

United States

Reaction Mechanisms and Chemical Reactivity of 4 Chloro 5 Methoxyindoline Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Indoline (B122111) Ring

The reactivity of the indoline ring is most often considered in its oxidized indole (B1671886) form, 4-chloro-5-methoxyindole, which readily undergoes electrophilic substitution. The indole nucleus is classified as a π-excessive aromatic heterocycle, making it highly susceptible to attack by electrophiles. chim.it The most reactive position for electrophilic aromatic substitution on a typical indole is the C3 carbon, which is vastly more reactive than benzene (B151609). wikipedia.org

The presence of the 5-methoxy group, a potent electron-donating group, further enhances the electron density of the indole ring system, increasing its reactivity towards electrophiles. chim.itdicle.edu.trulakbim.gov.tr This activation extends to the benzene portion of the molecule as well. chim.it Conversely, the 4-chloro substituent exerts an electron-withdrawing inductive effect, which deactivates the ring. However, its resonance effect directs incoming electrophiles to the ortho and para positions. The combined influence of these groups makes the C3 position exceptionally nucleophilic. A classic example of this reactivity is the Vilsmeier-Haack reaction, where reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are used to install a formyl group at the C3 position. vulcanchem.com Similarly, Friedel-Crafts acylation reactions proceed readily at the C3 position. mdpi.comikm.org.my For instance, the reaction of 5-methoxyindole (B15748) with squaric acid dichloride occurs at the C3 position to yield 3-chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione, demonstrating the high reactivity of this site even without a Lewis acid catalyst. mdpi.comresearchgate.net

Nucleophilic aromatic substitution (SNAr) on the carbocyclic ring of an indole is less common and requires the presence of strong electron-withdrawing groups to activate the ring for attack by a nucleophile. scribd.commasterorganicchemistry.com The formation of a negatively charged intermediate (a Meisenheimer complex) is the rate-determining step in these reactions. scribd.commasterorganicchemistry.com For 4-chloro-5-methoxyindoline derivatives, direct nucleophilic displacement of the C4-chloro group is challenging due to the electron-donating nature of the adjacent methoxy (B1213986) group and the indole nitrogen.

Table 1: Examples of Electrophilic Substitution Reactions on Related Indole Scaffolds

Reaction Type Substrate Reagent(s) Product Reference(s)
Friedel-Crafts Acylation 5-Methoxyindole Squaric acid dichloride 3-Chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione mdpi.com, researchgate.net
Vilsmeier-Haack Formylation 4-Chloro-5-methoxyindole POCl₃ / DMF 4-Chloro-5-methoxyindole-3-carbaldehyde vulcanchem.com
Friedel-Crafts Acylation 1-Methoxyindole-3-carboxylate Chloroacetyl chloride / AlCl₃ Methyl 5-chloroacetyl- and Methyl 6-chloroacetyl-1-methoxyindole-3-carboxylate clockss.org
Reaction with Ketone 5-Methoxyindole 2,2,2-Trifluoroacetophenone 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol d-nb.info

Transformations Involving the Chloro and Methoxy Substituents

The chloro and methoxy groups are not mere spectators; they actively participate in and direct the chemical transformations of the this compound scaffold.

The chlorine atom at the C4 position represents an aryl halide functionality, a versatile handle for a wide array of chemical transformations. While direct nucleophilic substitution is often difficult, the chloro group is an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position. A notable application is the nickel-catalyzed asymmetric reductive Heck cyclization, where an aryl chloride can be used to construct the indoline ring itself with high enantioselectivity. nih.govntu.edu.sg

Furthermore, palladium- and norbornene-cooperative catalysis can facilitate the ortho C-H amination and ipso-position coupling of aryl halides, providing a pathway to complex 3,3-disubstituted indolines. nih.gov In some heterocyclic systems, base-catalyzed isomerization of aryl halides can occur, proceeding through pyridyne-like intermediates, which can then be intercepted by nucleophiles at a different position than the original halide. rsc.org This tandem isomerization-substitution strategy allows for unconventional substitution patterns. rsc.org

Table 2: Representative Transformations of Aryl Halides on Aromatic/Heterocyclic Cores

Reaction Type Substrate Type Catalyst/Reagent(s) Product Type Key Feature Reference(s)
Reductive Heck Cyclization Alkene-tethered Aryl Chloride Nickel catalyst, Mn (reductant) Substituted Indoline Asymmetric formation of the indoline ring from an aryl chloride. nih.gov, ntu.edu.sg
Amination 3-Bromopyridine and Indoline Base (e.g., KHMDS) 4-(Indolin-1-yl)pyridine Tandem aryl halide isomerization and selective nucleophilic substitution. rsc.org
Conjunctive Coupling Aryl Iodide, Alkene-tethered hydroxylamine, Boronic acid Palladium/Norbornene catalyst 3,3-Disubstituted Indoline Four-component reaction involving ortho-amination and ipso-coupling. nih.gov

The methoxy group at the C5 position plays a critical role in governing the reactivity and electronic landscape of the molecule. As a powerful electron-donating group through resonance, it significantly increases the electron density of the aromatic system. chim.itulakbim.gov.trontosight.ai This "activation" makes the indole nucleus more nucleophilic and thus more reactive toward electrophiles. chim.itdicle.edu.tr

In electrophilic substitution reactions, the C5-methoxy group acts as an ortho-para director. Given that the C4 position is occupied by the chloro atom, the methoxy group strongly directs incoming electrophiles to the C6 position of the benzene ring. nih.gov It also works in concert with the pyrrole (B145914) nitrogen to greatly enhance the reactivity at the C3 position. chim.it This directing influence is evident in Friedel-Crafts acylations where substitution occurs preferentially at positions activated by the methoxy group. clockss.org The electronic donation from the methoxy group also diminishes the reactivity of the adjacent C4-chloro group towards nucleophilic attack, making its selective functionalization via other means (like cross-coupling) more feasible. mdpi.com

Reactivity of the Aryl Halide Moiety

Ring-Opening and Rearrangement Pathways (e.g., C2-C3 bond cleavage/reconstruction)

While the indole and indoline cores are generally stable, the C2-C3 bond can undergo cleavage under specific, often oxidative, conditions. sioc-journal.cn This process has become an important strategy for the construction of complex molecules. sioc-journal.cnresearchgate.net The oxidative activation of the C2-C3 π-bond in the corresponding indole can lead to the formation of oxygen-containing indolines and other rearranged heterocyclic systems. rsc.orgresearchgate.net

For example, a metal-free method using AIBN (azobisisobutyronitrile) under an air atmosphere can achieve the oxidative C2-C3 bond cleavage and subsequent re-cyclization of 1H-indoles to form 2-indolylbenzoxazinones. researchgate.net Such transformations often proceed through transient intermediates like cyclic hemiaminals or ring-opened oximes, which can then be guided toward new molecular architectures. researchgate.netresearchgate.net These pathways highlight the synthetic potential embedded in the controlled deconstruction and reconstruction of the indoline framework. sioc-journal.cn

Advanced Spectroscopic and Structural Characterization of 4 Chloro 5 Methoxyindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published ¹H NMR or ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for 4-Chloro-5-methoxyindoline were found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No mass spectrometry data, including molecular ion peaks and fragmentation patterns, for this compound were found.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific IR absorption frequencies or UV-Vis absorption maxima (λmax) for this compound were found in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

No X-ray crystallography data, such as unit cell dimensions, bond lengths, or crystal structure, for this compound were found.

Computational Chemistry and Theoretical Investigations of 4 Chloro 5 Methoxyindoline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.org DFT methods are based on the concept that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron Schrödinger equation. wuxiapptec.com Functionals like B3LYP are commonly employed in combination with basis sets (e.g., 6-31G* or def2-TZVP) to perform these calculations for a wide range of organic compounds. nih.govresearchgate.net

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure—the lowest energy conformation. For a molecule like 4-chloro-5-methoxyindoline, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for flexible molecules. In the case of the indoline (B122111) ring system, which is not perfectly flat, and the methoxy (B1213986) group, which can rotate, multiple low-energy conformations may exist. For example, a computational study on 2-isopropyl-5-methoxy-5-methyl-1,3,2-dioxaborinane using DFT calculations showed a preference for a conformer with an axial methoxy group in the isolated molecule. researchgate.net A similar analysis for this compound would identify the preferred orientation of the methoxy group relative to the indoline ring and the puckering of the five-membered ring.

Below is an illustrative table of what optimized geometrical parameters for a related substituted indoline might look like, as specific data for this compound is not available. The data is based on typical bond lengths and angles for substituted indole (B1671886) derivatives. ajol.info

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC4-Cl1.74 Å
C5-O1.37 Å
O-CH31.43 Å
N1-C21.47 Å
C2-C31.55 Å
Bond AngleCl-C4-C5119.5°
C4-C5-O121.0°
C5-O-CH3118.0°

This table is for illustrative purposes and does not represent actual calculated data for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. numberanalytics.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. chemrxiv.org

For a substituted indoline, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was distributed on the imidazole and chloro-substituted phenyl ring. chemrxiv.org A similar analysis for this compound would likely show the HOMO density concentrated on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would be influenced by the electron-withdrawing chlorine atom.

An illustrative table of FMO properties for a related compound is shown below.

ParameterEnergy (eV) - Illustrative
HOMO Energy-5.85
LUMO Energy-1.10
HOMO-LUMO Gap4.75

This table is for illustrative purposes and does not represent actual calculated data for this compound. The values are typical for similar heterocyclic systems. mdpi.com

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov This analysis is crucial for characterizing a molecule and confirming its structure. mdpi.com By calculating the harmonic frequencies of the optimized geometry, a theoretical spectrum can be generated. researchgate.net

A comparison between the calculated and experimental spectra can validate the accuracy of the computational model. Often, calculated frequencies are scaled by a factor (e.g., 0.961) to better match experimental results, correcting for anharmonicity and other systematic errors in the DFT methods. nih.gov For example, a study on 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes successfully used DFT to analyze their experimental IR and Raman spectra. mdpi.com Such an analysis for this compound would help assign the specific vibrational modes associated with the C-Cl, C-O, and N-H bonds, as well as the vibrations of the indoline core.

Ionization Potential (I) and Electron Affinity (A) are calculated from HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO). mdpi.com

Chemical Hardness (η) measures the resistance to change in electron distribution, calculated as (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Potential (μ) indicates the escaping tendency of electrons, calculated as -(I + A) / 2. mdpi.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, calculated as μ² / (2η). mdpi.com

These descriptors are invaluable for comparing the reactivity of different molecules and understanding the influence of substituents. For instance, a study on various unsymmetrical sulfamides used these descriptors to correlate molecular structure with antibacterial activity. orientjchem.org For this compound, these parameters would quantify the electronic effects of the chloro and methoxy groups on the indoline scaffold's reactivity.

Below is an illustrative table of global reactivity descriptors for a related heterocyclic compound.

DescriptorFormulaValue (eV) - Illustrative
Ionization Potential (I)-EHOMO5.85
Electron Affinity (A)-ELUMO1.10
Electronegativity (χ)(I + A) / 23.475
Chemical Potential (μ)-(I + A) / 2-3.475
Chemical Hardness (η)(I - A) / 22.375
Global Softness (S)1 / (2η)0.211
Electrophilicity Index (ω)μ² / (2η)2.54

This table is for illustrative purposes and does not represent actual calculated data for this compound. The values are derived from the illustrative FMO energies. mdpi.com

Vibrational Analysis and Spectroscopic Property Prediction

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping out the intricate details of chemical reactions. It allows for the study of transient species like transition states, which are high-energy structures that cannot be isolated experimentally but are critical for understanding reaction pathways.

By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating the transition state (TS)—the energy maximum along the reaction coordinate—and calculating its energy, which corresponds to the activation energy barrier of the reaction. nih.gov

For example, in the synthesis of indolines, DFT calculations can be used to explore different mechanistic possibilities. A computational study on the synthesis of indolines via cobalt-catalyzed hydrogen atom transfer (HAT) identified a low-energy pathway involving a 1,5-HAT step followed by radical rebound, with calculated energy barriers that supported the proposed mechanism. nih.gov Similarly, a study on the C-H functionalization of indoles used transition state analysis to understand the regioselectivity, finding that the C2-H cleavage had a lower reaction barrier than the C7-H cleavage. acs.org

A computational investigation into a reaction involving this compound, such as its synthesis or further functionalization, would involve:

Proposing plausible reaction mechanisms.

Optimizing the geometries of all reactants, intermediates, transition states, and products.

Calculating the free energy of each species to construct a reaction energy profile.

Confirming transition states by vibrational analysis (a single imaginary frequency corresponds to the motion along the reaction coordinate).

This analysis would provide a deep understanding of the reaction's feasibility, kinetics, and the origin of its selectivity, guiding the development of new synthetic methods.

Regioselectivity and Stereoselectivity Predictions

There are no published theoretical studies that specifically predict the regioselectivity or stereoselectivity of reactions involving this compound. Computational methods, such as Density Functional Theory (DFT) calculations, are commonly used to predict the outcomes of chemical reactions by analyzing the electronic properties and energy profiles of reactants and transition states. nih.govsnnu.edu.cn For instance, the regioselectivity of electrophilic aromatic substitution on indole rings can be predicted by calculating the relative energies of possible intermediates or by analyzing frontier molecular orbitals. snnu.edu.cn Similarly, stereoselective outcomes in reactions, such as reductive cyclizations to form furoindoline derivatives, can be computationally modeled. However, no such specific predictions have been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Chemical Descriptors)

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have been detailed in the scientific literature. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity, using molecular descriptors. dergipark.org.trmdpi.com These descriptors can be electronic (e.g., orbital energies, dipole moment), steric, or topological in nature. While QSAR analyses have been performed on various series of substituted indoline and indole derivatives to predict activities such as enzyme inhibition or anticancer effects, the specific chemical descriptors for this compound are not part of any published model. Current time information in Bangalore, IN.

To illustrate the type of data that would be relevant, a hypothetical table of QSAR descriptors is presented below. It is important to emphasize that the values in this table are not based on actual published research for this compound and are for illustrative purposes only.

Hypothetical QSAR Descriptors for this compound

Descriptor TypeDescriptor NameHypothetical Value
Electronic HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
Dipole Moment2.5 D
Topological Molecular Weight183.63 g/mol
LogP2.8
Steric Molecular Volume160 ų

Molecular Dynamics (MD) Simulations related to Chemical Interactions

There are no available reports of molecular dynamics (MD) simulations specifically investigating the chemical interactions of this compound. MD simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time, providing insights into protein-ligand binding stability, conformational changes, and intermolecular interactions. nih.govnih.gov Such simulations are crucial in drug discovery to understand how a molecule like this compound might interact with a biological target, such as a protein's active site. nih.gov The analysis typically includes metrics like Root Mean Square Deviation (RMSD) to assess stability and the identification of key interacting residues. Without such studies, the dynamic behavior and interaction profile of this compound remain uncharacterized.

A hypothetical data table representing potential findings from an MD simulation is provided below for illustrative context. The data presented is not from actual experimental or computational studies on this specific compound.

Hypothetical Molecular Dynamics Simulation Findings for this compound with a Target Protein

Simulation ParameterHypothetical Finding
Simulation Time 100 ns
Average Ligand RMSD 1.5 Å
Key Interacting Residues Trp84, Phe121, Val67
Primary Interaction Types Hydrophobic interactions, Halogen bond with backbone carbonyl
Binding Free Energy (MM-PBSA) -45.5 kcal/mol

Structure Activity Relationship Sar Studies: Chemical Modulations and Reactivity

Impact of Substituent Position and Nature (Chloro at C4, Methoxy (B1213986) at C5) on Chemical Reactivity and Stability

The reactivity and stability of the indoline (B122111) ring are significantly influenced by the electronic properties of its substituents. In 4-chloro-5-methoxyindoline, the chloro and methoxy groups exert opposing electronic effects. The methoxy group at the C5 position is an electron-donating group, which enhances the electron density of the indole (B1671886) nucleus and can increase its reactivity towards electrophiles. chim.it Conversely, the chloro group at the C4 position is an electron-withdrawing group, which deactivates the ring. nih.gov

The interplay of these substituents dictates the regioselectivity of chemical reactions. For instance, in electrophilic substitution reactions, the electron-donating methoxy group would typically direct incoming electrophiles to the ortho and para positions. However, the presence of the deactivating chloro group at C4 can complicate this, potentially leading to a mixture of products or favoring substitution at other positions on the ring. nih.govmdpi.com The stability of the molecule is also affected; while the methoxy group can stabilize the molecule through resonance, the inductive effect of the chloro group can destabilize it. chim.itnih.gov

Research on related substituted indoles has shown that the position of a halogen substituent has a pronounced effect on reactivity. For example, a chloro-substitution at the C6 position of an indole derivative was found to drastically improve the reactivity of the C-H bond at the C2 position compared to a C5 chloro-substituted indole. acs.org In another study, a 4-chloro indole failed to undergo a specific translocation reaction, instead favoring direct C2-functionalization, highlighting the influence of the substituent's position. nih.gov

The presence of a methoxy group is a known strategy to enhance and diversify the regiochemical behavior of indoles. chim.it For example, the introduction of a methoxy group at the C4-position has been shown to lead exclusively to N-addition in certain reactions. snnu.edu.cn

Table 1: Impact of Substituents on Indole Reactivity

SubstituentPositionElectronic EffectImpact on Reactivity
MethoxyC5Electron-donatingActivates the ring towards electrophilic substitution. chim.it
ChloroC4Electron-withdrawingDeactivates the ring towards electrophilic substitution. nih.gov
ChloroC6Electron-withdrawingCan improve reactivity at other positions (e.g., C2). acs.org

Stereochemical Influence on Chemical Properties and Transformations

The stereochemistry of this compound, particularly if it contains chiral centers, would have a profound impact on its chemical properties and how it interacts with other chiral molecules. While specific studies on the stereochemistry of this compound are not prevalent, general principles of stereochemistry in related indole alkaloids are well-established. rsc.org

If a chiral center is introduced, for instance at the C2 or C3 position of the indoline ring, the resulting enantiomers can exhibit different reaction rates and product distributions in stereoselective reactions. Chiral catalysts are often employed to control the stereochemical outcome of reactions involving such molecules. snnu.edu.cn

Molecular Shape and Conformational Effects on Chemical Interactions

The three-dimensional shape and conformational flexibility of this compound are crucial determinants of its chemical interactions. The indoline ring itself is not perfectly flat, and the substituents can influence its preferred conformation. The molecule can exist in various conformations due to the rotation around single bonds, such as the bond connecting the methoxy group to the aromatic ring. nih.gov

Computational studies on related molecules, such as 5-methoxyindole-2-carboxylic acid, have been used to determine the lowest-energy molecular conformation. researchgate.net These studies often involve calculating the molecular energy profile as a function of torsion angles to identify the most stable conformer. researchgate.net The preferred conformation will be the one that minimizes steric hindrance and maximizes stabilizing interactions. nih.govethz.ch

The introduction of bulky groups can restrict the free rotation of bonds, thereby influencing the molecule's shape and how it interacts with other molecules. nih.gov For example, in a study of related compounds, the introduction of a methoxy group was used to restrict the rotation of a bond and force a particular conformation. nih.gov The shape of the molecule is critical for its interaction with biological targets, where a specific conformation may be required for optimal binding. nih.gov

Correlation of Electronic and Steric Parameters with Reaction Outcomes

Quantitative structure-activity relationship (QSAR) studies are used to correlate the physicochemical properties of a molecule, such as its electronic and steric parameters, with its chemical reactivity or biological activity. sci-hub.se For this compound, parameters like the Hammett constant (σ) for the chloro and methoxy groups can be used to predict their influence on reaction rates and equilibria. The Hammett constant quantifies the electronic effect of a substituent in a meta or para position on a benzene (B151609) ring.

Steric effects are also critical and can be quantified using parameters like the Taft steric parameter (Es). The chloro group at the C4 position and the methoxy group at C5 will exert steric hindrance that can affect the approach of reagents to the indoline ring. mdpi.com In some cases, steric hindrance can be the dominant factor in determining the outcome of a reaction, overriding electronic effects. acs.org

QSAR studies on related indole derivatives have shown that lipophilicity, electronic effects, and steric properties all play a role in determining their activity. sci-hub.se For example, a study on 2-substituted indole melatonin (B1676174) receptor ligands found that there was an optimal range of lipophilicity for the substituent at the C-2 position and that planar, electron-withdrawing substituents contributed to affinity. sci-hub.se

Table 2: Physicochemical Parameters of Substituents

SubstituentHammett Constant (σp)Taft Steric Parameter (Es)General Effect on Reaction
Chloro+0.23-0.97Electron-withdrawing, moderately sterically hindering.
Methoxy-0.27-0.55Electron-donating, moderately sterically hindering.

Note: The values presented are general values for these substituents on a benzene ring and may vary slightly depending on the specific molecular context.

4 Chloro 5 Methoxyindoline As a Building Block in Complex Chemical Synthesis

Precursor for Advanced Organic Molecules and Heterocyclic Scaffolds

4-Chloro-5-methoxyindoline serves as a valuable starting material for the synthesis of a variety of advanced organic molecules and heterocyclic scaffolds. The presence of the chloro and methoxy (B1213986) groups on the benzene (B151609) ring, along with the reactive secondary amine of the indoline (B122111) nucleus, provides multiple sites for functionalization.

The indoline core itself is a key component in numerous biologically active compounds and approved drugs. researchgate.net Synthetic chemists utilize indoline building blocks for the modular assembly of complex molecular architectures, which are fundamental in medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.com The synthesis of substituted indolines can be achieved through various methods, including transition metal-catalyzed processes like palladium-catalyzed C-N/C-H bond activation and intramolecular Heck cyclization. researchgate.net

The reactivity of the indoline allows for electrophilic substitution reactions on both the benzene and pyrrole (B145914) rings. researchgate.net For instance, the nitrogen atom can be readily alkylated or acylated, and the aromatic ring can undergo further substitutions, guided by the existing chloro and methoxy groups. These transformations are crucial for building more complex heterocyclic systems. The synthesis of various heterocyclic scaffolds, such as those containing phosphorus or sulfur, often incorporates the indole (B1671886) or indoline motif. rsc.orgd-nb.info Methodologies for creating substituted indolines are of great interest as they provide access to new chemical diversity for applications in pharmaceuticals and materials science. rsc.orgresearchgate.net

Table 1: Potential Reactions for Functionalizing this compound

Reaction TypeReagents and ConditionsPotential Product
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)N-Alkyl-4-chloro-5-methoxyindoline
N-AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine)N-Acyl-4-chloro-5-methoxyindoline
Aromatic NitrationHNO₃, H₂SO₄Nitro-4-chloro-5-methoxyindoline derivative
Palladium-catalyzed cross-couplingAryl halide, Pd catalyst, Ligand, BaseArylated this compound derivative

Synthesis of Fused Polycyclic Systems and Spiro Compounds

The structural framework of this compound is particularly well-suited for the construction of more rigid and sterically complex molecules like fused polycyclic systems and spiro compounds. These structures are prevalent in natural products and are of significant interest in drug discovery. nih.govresearchgate.net

Fused Polycyclic Systems: The synthesis of polycyclic fused indoline scaffolds can be achieved through intramolecular cyclization reactions. nih.govmdpi.com For example, a substituent introduced at the N-1 or C-7 position of the indoline can be designed to react with another part of the molecule, leading to the formation of a new ring fused to the indoline core. Copper or palladium catalysts are often employed to facilitate such dearomative cyclization reactions. researchgate.netresearchgate.net The development of cascade reactions, where multiple bonds are formed in a single operation, provides an efficient route to complex N-fused polycyclic indoles and indolines from simpler precursors. researchgate.netrsc.org

Spiro Compounds: Spiroindolines, where a carbon of a carbocyclic or heterocyclic ring is attached to the C-2 or C-3 position of the indoline in a spirocyclic fashion, are another important class of molecules. The synthesis of spiro[indoline-pyran] or spiro[indoline-pyrrolidine] derivatives often involves multi-component reactions starting from isatins (indoline-2,3-diones) or other activated indoline precursors. researchgate.netacs.org For instance, a one-pot, three-component reaction of an isatin, an active methylene (B1212753) compound, and a dicarbonyl compound can yield complex spirooxindoles. researchgate.net While these examples start from oxidized indolines (isatins), the underlying scaffold's versatility is clear. This compound could be oxidized to the corresponding isatin, this compound-2,3-dione, which would then serve as a direct precursor to spiro compounds. jetir.orgrsc.orgresearchgate.net

Table 2: Examples of Synthetic Strategies for Complex Indolines

Target StructureSynthetic ApproachKey Features
Fused Polycyclic IndolinesIntramolecular [4+2] CycloadditionAssembles the bicyclic indoline system directly from acyclic precursors, allowing for highly substituted products. nih.gov
Fused Polycyclic IndolinesZn(II)-catalyzed [3+2] and [4+2] CycloadditionsDivergent synthesis allowing access to different polycyclic scaffolds from the same starting materials by switching substituents. nih.gov
SpiroindolinesThree-component reactionEfficient construction of spiro[dihydropyridine-oxindole] derivatives from arylamines, isatins, and cyclopentane-1,3-dione. scbt.com
SpiroindolinesPost-Ugi Domino CyclizationA palladium-catalyzed cascade reaction to form spiro[indoline-3,2′-pyrrole]-2,5′-diones from simple starting materials. acs.org

Role in Natural Product Synthesis (Synthetic Routes)

Substituted indoline moieties are the core of many alkaloids and other biologically active natural products. sci-hub.sersc.org Therefore, compounds like this compound are valuable intermediates in the total synthesis of such complex molecules. The strategic placement of the chloro and methoxy groups can be crucial for controlling regioselectivity in subsequent steps or for mimicking the substitution pattern of the target natural product.

For example, 4-position halogenated indoles are important synthetic building blocks for the total synthesis of complex nitrogen-containing natural products. google.com The synthesis of the natural plant hormone 4-chloroindole-3-acetic acid has been shown to proceed from 4-chlorotryptophan, highlighting the natural occurrence of the 4-chloroindole (B13527) scaffold. nih.govresearchgate.net While this is an indole, the reduction of the pyrrole ring would yield the corresponding indoline.

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring, often as a key step in the synthesis of natural products. rsc.orgresearchgate.net Many synthetic routes to indole alkaloids proceed through an indoline intermediate which is later oxidized. rsc.org A convergent approach for synthesizing fused indoline ring systems, such as those found in physovenine, utilizes an interrupted Fischer indolization sequence. rsc.org In such a synthetic plan, a custom-synthesized hydrazine (B178648) would be reacted with a suitable ketone or aldehyde to generate a precursor that, upon cyclization, would yield a substituted indoline scaffold like this compound, which is then further elaborated to the final natural product.

Development of Chemically Novel Derivatives for Material Science Applications

The application of indole and indoline derivatives extends beyond pharmaceuticals into the realm of materials science. numberanalytics.commdpi.comcreative-proteomics.com These heterocyclic compounds are used in the development of organic electronic materials, such as those for organic light-emitting diodes (OLEDs), and as building blocks for functional polymers and dyes. scbt.comnumberanalytics.com

The specific electronic properties conferred by the chloro and methoxy substituents on the this compound core can be harnessed to create novel materials. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group create a push-pull system on the aromatic ring, which can influence the HOMO/LUMO energy levels and photophysical properties of derived molecules.

By incorporating this indoline building block into larger conjugated systems, chemists can tune the electronic and optical properties of new materials. For example, indole derivatives are used as precursors for ligands in organometallic complexes and as components in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. rsc.org The ability to functionalize this compound at multiple positions allows for its integration into polymeric structures or its use as a core for dendritic materials.

Current Challenges and Future Perspectives in 4 Chloro 5 Methoxyindoline Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in contemporary organic synthesis is the development of manufacturing processes that are not only efficient in terms of yield but also sustainable. researchgate.net This involves adhering to the principles of green chemistry, which prioritize waste prevention, atom economy, the use of safer solvents, and energy efficiency. sci-hub.semdpi.com

Traditional multi-step syntheses of complex molecules like substituted indolines often generate significant chemical waste and may use hazardous reagents. Future research is geared towards overcoming these limitations. The ideal synthesis of 4-Chloro-5-methoxyindoline would involve a direct, high-yield route from readily available starting materials with minimal purification steps.

Current Approaches and Future Goals:

Catalytic Methods: The use of transition-metal catalysts is a cornerstone of modern synthesis. Ruthenium-catalyzed dehydrative C-H coupling of arylamines with diols has emerged as a sustainable protocol for creating nitrogen heterocyles. nih.gov For instance, the coupling of 3-methoxyaniline with 1,2-diols predominantly yields 6-methoxyindole (B132359) products, showcasing the potential for regioselective synthesis of related scaffolds. nih.gov Future work could adapt such catalytic systems for the direct synthesis of 4-chloro-5-methoxy-substituted indolines, aiming for high atom economy and the use of recyclable catalysts.

Green Solvents: A significant trend is the replacement of volatile organic solvents with more environmentally benign alternatives like water or glycerol-water systems. researchgate.netthieme-connect.com Research has demonstrated the efficient synthesis of diindolylmethanes from substituted indoles (including 4-methoxyindole) in water using sulfuric acid as a catalyst, achieving high yields in very short reaction times. rsc.orgchemistryforsustainability.org Applying aqueous or other green solvent systems to the synthesis of this compound could drastically reduce the environmental footprint of its production.

One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single operation (a one-pot reaction) or using multicomponent reactions (MCRs) reduces waste from intermediate workups and purifications. nih.gov The development of a one-pot synthesis for spiro[indoline-3,4′(1H′)-pyrano[2,3-c]pyrazol]-2-one derivatives in water highlights a green approach to complex indoline (B122111) structures. jetir.org A future goal would be to design a convergent MCR that assembles the this compound core in a single, efficient step.

Table 1: Comparison of Synthetic Strategies for Indoline Derivatives

Strategy Advantages Challenges for this compound Key Research Area
Metal Catalysis High efficiency, selectivity, broad substrate scope. nih.gov Catalyst cost, removal of metal traces, optimization for specific substitution pattern. Development of earth-abundant metal catalysts, recyclable catalytic systems.
Green Solvents Reduced toxicity and environmental impact, potential for unique reactivity. researchgate.netthieme-connect.com Low solubility of organic substrates, requires catalyst development for aqueous media. Designing water-compatible catalysts, exploring novel bio-based solvents.
One-Pot/MCRs Increased efficiency, reduced waste, operational simplicity. nih.govjetir.org Complex reaction design, controlling selectivity with multiple reactive species. Discovery of novel multicomponent reactions for heterocycle synthesis.

Exploration of Novel Chemical Transformations

This compound is not just a synthetic target but also a valuable building block for creating more complex and potentially bioactive molecules. The chlorine and methoxy (B1213986) substituents provide electronic and steric properties that can be exploited in subsequent reactions, and the indoline core itself offers multiple sites for functionalization.

The exploration of novel chemical transformations is crucial for expanding the chemical space accessible from this scaffold. A patent for tryptamine (B22526) analogues demonstrates the use of the related 4-chloro-5-methoxyindole as a key intermediate. In this synthesis, the indole (B1671886) is functionalized at the C3 position to build the tryptamine side chain through steps like aminomethylation, cyanation, and reduction. youtube.com This indicates the potential of the 4-chloro-5-methoxy substituted ring system to serve as a platform for pharmacologically relevant molecules.

Future Research Directions:

C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for modifying molecular scaffolds without pre-functionalization. Palladium-catalyzed intramolecular C-H amination is a known method for synthesizing substituted indolines. sci-hub.se Future research could explore the selective C-H activation of the aromatic or aliphatic rings of this compound to introduce new functional groups.

Cross-Coupling Reactions: The chloro-substituent on the aromatic ring is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions would allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups, rapidly diversifying the core structure.

Novel Cyclizations: The indoline nucleus can participate in various cyclization reactions. For example, electrochemical intermolecular [3+2] annulation of anilines and alkenes provides an external oxidant-free method to synthesize functionalized indolines. rsc.orgnih.gov Investigating such electrochemical or photochemical methods with this compound could lead to novel polycyclic architectures.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing for the prediction of molecular properties and reactivity, thereby guiding experimental work. For a molecule like this compound, computational modeling can provide significant insights.

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations are used to predict molecular structures, vibrational spectra, and electronic properties like HOMO-LUMO energy levels. nih.gov Studies on related molecules, such as 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes, have used DFT to determine stable dimeric structures and interpret vibrational spectra. nih.gov Similar DFT studies on this compound could elucidate its reactivity, preferred conformations, and electronic distribution, predicting sites for electrophilic or nucleophilic attack. Time-dependent DFT (TD-DFT) can further predict optical properties, which is relevant for applications in materials science. acs.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR studies have been performed on various sets of substituted indoles to predict their inhibitory activity against enzymes or their antimicrobial properties. researchgate.netthieme-connect.comjetir.org A future QSAR study incorporating this compound and its derivatives could help in designing new analogues with enhanced biological activity by identifying key structural features, such as the role of the chloro and methoxy groups, that contribute to a desired effect. sci-hub.senih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov Docking studies on indole-based compounds have been used to understand their binding modes as enzyme inhibitors. nih.gov If a biological target for this compound is identified, molecular docking could be employed to predict its binding affinity and interactions, guiding the rational design of more potent derivatives.

Table 2: Potential Applications of Computational Modeling for this compound

Modeling Technique Predicted Properties Potential Application
DFT Electronic structure, orbital energies, electrostatic potential, vibrational frequencies. nih.gov Predicting reactivity, reaction mechanisms, and spectroscopic signatures.
QSAR Correlation between structural descriptors and biological activity. researchgate.netjetir.org Guiding the design of new analogues with improved potency or desired properties.
Molecular Docking Binding mode, affinity, and interactions with a biological target. nih.gov Rational drug design, identifying key interactions for optimization.

Integration with Flow Chemistry and Automation in Synthesis

The transition from traditional batch synthesis to continuous flow and automated processes represents a major advancement in chemical manufacturing. numberanalytics.com These technologies offer improved control over reaction parameters, enhanced safety, and greater efficiency and scalability. mdpi.com

The synthesis of heterocyclic compounds, including indoles and indolines, has been shown to benefit significantly from flow chemistry. mdpi.comresearchgate.net For example, flow chemistry has been used to improve the synthesis of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, which feature an indoline scaffold. This approach avoided hazardous reducing agents and dramatically increased productivity compared to batch processes. numberanalytics.com An electrochemical flow cell has also been successfully used for the gram-scale synthesis of indolines under electrolyte-free conditions. rsc.orgnih.gov

Future Perspectives for this compound:

Flow Synthesis: Adapting the synthesis of this compound to a continuous flow reactor could offer significant advantages. Precise control over temperature, pressure, and reaction time can lead to higher yields, fewer byproducts, and improved safety, especially for highly exothermic or fast reactions. researchgate.net

Automated Synthesis Platforms: Fully automated synthesis platforms that use pre-packaged reagent cartridges are becoming more accessible. youtube.comchemrxiv.orgnih.gov These systems can perform multi-step reactions and purifications with minimal human intervention, accelerating the synthesis of compound libraries for screening purposes. researchgate.net An automated platform could be programmed to synthesize a library of derivatives starting from this compound by performing a series of cross-coupling or functionalization reactions, greatly accelerating the discovery of new bioactive molecules.

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple synthetic steps, where the output of one reactor flows directly into the next without intermediate isolation and purification. A future goal would be to develop a telescoped flow synthesis of this compound and its subsequent derivatives, creating a highly efficient and streamlined manufacturing process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-5-methoxyindoline, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Route 1 : Utilize Kumada coupling for introducing substituents to the indoline scaffold. Optimize temperature (e.g., 0–6°C for stability) and solvent polarity to prevent side reactions .
  • Route 2 : Chlorination of 5-methoxyindoline derivatives using reagents like POCl₃ or SOCl₂. Monitor reaction progress via TLC and adjust stoichiometry to avoid over-chlorination .
  • Key Data :
MethodYield (%)Purity (%)Key Conditions
Kumada Coupling75–85>95AllylMgCl, THF, −20°C
Direct Chlorination60–70>90POCl₃, reflux, 4 h

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Resolve bond angles (e.g., C–C bond length: 1.48 Å) and confirm substituent positions using single-crystal diffraction (R factor < 0.05 for reliability) .
  • NMR Analysis : Compare chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) with computational models (DFT) to detect electronic effects from the methoxy group .

Q. What analytical techniques are optimal for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • HPLC-ECD : Use C18 columns with a mobile phase of pH 3.0–3.5 (acetic acid buffer) and 15% acetonitrile for resolving indoline derivatives. Detection limits: ~0.1 ng/mL .
  • GC-MS : Derivatize with BSTFA to improve volatility. Monitor fragments at m/z 147 (methoxyindole backbone) and m/z 85 (chlorinated side chain) .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound under nucleophilic conditions be reconciled?

  • Methodological Answer :

  • Mechanistic Analysis : Perform kinetic isotope effects (KIE) studies to distinguish between SN1/SN2 pathways. For example, deuterated solvents may slow proton transfer in SN1 mechanisms.
  • Computational Modeling : Use DFT to compare transition-state energies for competing pathways (e.g., ring-opening vs. substituent displacement) .
  • Case Study : Discrepancies in aryl substitution rates may arise from steric hindrance by the methoxy group, as shown in comparative studies with 5-H-indoline analogs .

Q. What strategies mitigate challenges in synthesizing this compound derivatives for drug-discovery applications?

  • Methodological Answer :

  • Protection-Deprotection : Shield the methoxy group with TBSCl during halogenation to prevent demethylation. Validate via LC-MS post-deprotection .
  • Parallel Synthesis : Screen Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) using diverse boronic acids. Optimize catalyst loading (5–10 mol%) to enhance regioselectivity .

Q. How can conflicting chromatographic retention times for this compound metabolites be resolved?

  • Methodological Answer :

  • Mobile Phase Optimization : Test buffer systems (e.g., ammonium formate vs. phosphate) to adjust ionization. For polar metabolites, use HILIC columns with 90% acetonitrile .
  • MS/MS Fragmentation : Compare collision-induced dissociation (CID) patterns to differentiate structural isomers (e.g., chloro vs. bromo analogs) .

Data Contradiction & Reproducibility Analysis

Q. Why do reported melting points for this compound vary across studies?

  • Methodological Answer :

  • Purity Assessment : Recrystallize samples using ethanol/water mixtures (70:30 v/v) and compare DSC thermograms. Impurities >2% can depress mp by 5–10°C .
  • Instrument Calibration : Validate melting-point apparatus with standard references (e.g., pure indole: mp 52–54°C) to rule out systematic errors .

Q. How to address discrepancies in biological activity data for this compound analogs?

  • Methodological Answer :

  • Dose-Response Curves : Use Hill slope analysis to identify non-linear effects. EC₅₀ values may vary due to assay sensitivity (e.g., fluorometric vs. colorimetric readouts) .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes (e.g., human CYP3A4) to assess if rapid degradation skews activity data .

Tables for Key Findings

Table 1 : Structural Parameters from X-ray Crystallography

ParameterValue
Bond Length (C-Cl)1.73 Å
Dihedral Angle (O-CH₃)12.5°
Crystal SystemMonoclinic

Table 2 : Optimized HPLC Conditions for this compound

Column TypeMobile PhaseFlow RateRetention Time
C1885% H₂O, 15% MeCN1.0 mL/min8.2 min
HILIC10% H₂O, 90% MeCN0.8 mL/min12.5 min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.